molecular formula C12H15Cl2N3O4 B8555855 ethyl 2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyacetate

ethyl 2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyacetate

Cat. No.: B8555855
M. Wt: 336.17 g/mol
InChI Key: PKCWHWHQSQZIDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ethyl 2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyacetate is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with chlorine atoms at positions 2 and 4, a morpholine ring at position 6, and an acetic acid ethyl ester group at position 5. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.

Preparation Methods

The synthesis of ethyl 2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyacetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by cyclizing an aminomalonic ester with guanidine or its salt in the presence of a base to produce 2,5-diamino-4,6-dihydroxypyrimidine or its salt.

    Introduction of the Morpholine Ring: The 4,6-dichloropyrimidine is reacted with morpholine under appropriate conditions to introduce the morpholine ring at position 6.

    Attachment of the Acetic Acid Ethyl Ester Group: The final step involves the reaction of the intermediate with an appropriate acetic acid derivative to introduce the acetic acid ethyl ester group at position 5.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

ethyl 2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyacetate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.

Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

ethyl 2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyacetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyacetate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in key biological processes. For example, pyrimidine derivatives are known to inhibit enzymes such as dihydrofolate reductase and thymidylate synthase, which are involved in DNA synthesis and cell proliferation .

Comparison with Similar Compounds

ethyl 2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyacetate can be compared with other pyrimidine derivatives, such as:

    2,4-Dichloropyrimidine: Lacks the morpholine and acetic acid ethyl ester groups.

    6-Morpholin-4-yl-pyrimidine: Lacks the chlorine atoms and acetic acid ethyl ester group.

    Pyrimidine-5-yloxy-acetic acid ethyl ester: Lacks the chlorine atoms and morpholine ring.

The presence of the morpholine ring and acetic acid ethyl ester group in this compound imparts unique chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H15Cl2N3O4

Molecular Weight

336.17 g/mol

IUPAC Name

ethyl 2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyacetate

InChI

InChI=1S/C12H15Cl2N3O4/c1-2-20-8(18)7-21-9-10(13)15-12(14)16-11(9)17-3-5-19-6-4-17/h2-7H2,1H3

InChI Key

PKCWHWHQSQZIDO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(N=C(N=C1Cl)Cl)N2CCOCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of (2,4,6-trichloro-pyrimidin-5-yloxy)-acetic acid ethyl ester (2.67 g, 9.35 mmol), morpholine (815 μL, 9.35 mmol) and triethylamine (2.6 mL, 18.7 mmol) in IMS (50 mL) was stirred at RT for 2 hours before the reaction was concentrated in vacuo. The resultant residue was partitioned between ethyl acetate and saturated aqueous sodium bicarbonate solution. The aqueous phase was extracted with further ethyl acetate and the combined organic extracts dried (Na2SO4) and concentrated in vacuo affording (2,4-Dichloro-6-morpholin-4-yl-pyrimidin-5-yloxy)-acetic acid ethyl ester (2.97 g, 95%). LCMS: RT=3.35 min, [M+H]+=336/338/340.
Quantity
2.67 g
Type
reactant
Reaction Step One
Quantity
815 μL
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
[Compound]
Name
IMS
Quantity
50 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.